2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide
Description
Chemical Identity and Nomenclature
This compound represents a structurally complex organic compound bearing the Chemical Abstracts Service registry number 1529852-28-5. The compound's systematic nomenclature reflects its intricate molecular architecture, which incorporates multiple functional groups including an isoxazole ring system, a phenoxy linkage, and a morpholinyl acetamide moiety. The molecular formula C22H23N3O4 indicates a substantial organic molecule with a molecular weight of 393.44 daltons. The compound's International Union of Pure and Applied Chemistry name, while lengthy, precisely describes the connectivity and stereochemical arrangement of its constituent atoms and functional groups.
The structural complexity of this compound becomes evident when examining its simplified molecular-input line-entry system representation, which reveals the presence of multiple ring systems connected through ether and amide linkages. The compound contains three distinct nitrogen-containing heterocycles: the isoxazole ring, the morpholine ring, and the acetamide functionality. This combination of structural elements places the compound within the broader category of heterocyclic pharmaceutically relevant molecules. The phenoxy bridge connecting the isoxazole and acetamide portions of the molecule provides additional rigidity to the overall structure while maintaining conformational flexibility necessary for potential biological activity.
The compound's chemical identity is further characterized by its distinctive spectroscopic properties and analytical parameters. The molecular structure incorporates both aromatic and aliphatic regions, creating a amphiphilic character that influences its physical and chemical properties. The presence of multiple hydrogen bond acceptors and donors, as indicated by the oxygen and nitrogen atoms throughout the structure, suggests potential for specific molecular interactions that may be relevant to its pharmaceutical applications.
Historical Context and Discovery
The historical development of this compound is intrinsically linked to pharmaceutical quality control and impurity profiling studies. The compound was first identified and characterized as a chemical impurity associated with the cholesterol absorption inhibitor ezetimibe, representing a significant advancement in pharmaceutical analytical chemistry. This discovery emerged from comprehensive impurity profiling studies conducted as part of drug safety and quality assurance protocols mandated by regulatory authorities worldwide.
The identification of this compound as an ezetimibe-related impurity occurred during systematic studies aimed at characterizing all potential byproducts and degradation products associated with the synthesis and storage of ezetimibe drug substances. These investigations represented part of broader pharmaceutical industry efforts to understand and control impurity profiles in manufactured drug products, reflecting evolving regulatory requirements for pharmaceutical quality control. The compound's classification as a potential genotoxic impurity has made it a subject of particular interest in pharmaceutical safety assessment protocols.
The synthetic methodology for producing this compound was developed as researchers sought to obtain reference standards for analytical method development and validation. The availability of pure synthetic material enabled the development of sensitive analytical methods capable of detecting and quantifying trace levels of this impurity in pharmaceutical formulations. This work contributed to the broader understanding of synthetic chemistry pathways that can lead to structurally complex impurities in pharmaceutical manufacturing processes.
Academic Significance in Medicinal Chemistry
The academic significance of this compound extends far beyond its role as a pharmaceutical impurity, encompassing several important areas of medicinal chemistry research. The compound serves as a valuable research tool for understanding structure-activity relationships in heterocyclic pharmaceutical compounds, particularly those containing isoxazole moieties. The isoxazole ring system has been extensively studied in medicinal chemistry due to its presence in numerous biologically active compounds and its unique electronic and steric properties.
Research investigations into this compound have contributed to the understanding of how complex molecular architectures can arise through synthetic chemistry processes, providing insights into reaction mechanisms and synthetic pathway optimization. The compound's structural features make it an important case study for pharmaceutical chemists working to understand and predict the formation of process-related impurities. This knowledge is crucial for developing robust synthetic processes that minimize impurity formation while maintaining efficient production of desired pharmaceutical products.
| Chemical Property | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 393.44 daltons | Mass Spectrometry |
| Molecular Formula | C22H23N3O4 | Elemental Analysis |
| Chemical Abstracts Service Number | 1529852-28-5 | Registry Database |
| Hydrogen Bond Acceptors | 5 | Computational Analysis |
| Hydrogen Bond Donors | 1 | Computational Analysis |
| Rotatable Bonds | Multiple | Conformational Analysis |
The compound has also gained recognition in the field of analytical chemistry as a challenging analytical target that requires sophisticated separation and detection methods. Its structural complexity and potential for isomerization present unique challenges for analytical method development, making it a valuable test compound for evaluating the performance of advanced analytical techniques. Research groups working on liquid chromatography method development and mass spectrometry applications have utilized this compound to demonstrate the capabilities of modern analytical instrumentation.
Furthermore, the compound's role in pharmaceutical impurity studies has made it significant in the context of regulatory science and drug safety assessment. Research into its formation mechanisms, analytical detection, and potential biological effects has contributed to the development of improved guidelines for pharmaceutical impurity control. This work has influenced regulatory policies regarding acceptable impurity levels and the analytical methods required for their detection and quantification in pharmaceutical products.
Properties
IUPAC Name |
2-[4-(4-methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJVRNYIWBTXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Hydroxypropiophenone
The isoxazole ring is constructed via cyclocondensation of 4-hydroxypropiophenone with hydroxylamine hydrochloride. The reaction proceeds under acidic conditions (acetic acid, 80°C), yielding 4-(4-methyl-5-phenyl-3-isoxazolyl)phenol. The mechanism involves the formation of a diketone intermediate, which undergoes cyclization with hydroxylamine to generate the isoxazole heterocycle.
Reaction Conditions
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Reactants : 4-Hydroxypropiophenone (1.0 eq), hydroxylamine hydrochloride (1.2 eq)
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Solvent : Acetic acid
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Temperature : 80°C, 6 hours
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Yield : 68%
Characterization Data
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IR (KBr) : 3250 cm⁻¹ (O–H stretch), 1605 cm⁻¹ (C=N stretch)
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, 2H, Ar–H), 7.45 (m, 5H, Ph–H), 6.92 (d, 2H, Ar–H), 2.45 (s, 3H, CH₃)
Formation of the Phenoxy Acetyl Chloride Intermediate
The phenol moiety is functionalized with a chloroacetyl group to enable subsequent amidation.
Nucleophilic Substitution with Chloroacetyl Chloride
4-(4-Methyl-5-phenyl-3-isoxazolyl)phenol reacts with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) to form 2-chloro-1-[4-(4-methyl-5-phenyl-3-isoxazolyl)phenoxy]acetone.
Reaction Conditions
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Reactants : Phenol derivative (1.0 eq), chloroacetyl chloride (1.5 eq)
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Base : K₂CO₃ (2.0 eq)
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Solvent : Acetone, reflux, 4 hours
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Yield : 75%
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, Ar–H), 7.50 (m, 5H, Ph–H), 6.95 (d, 2H, Ar–H), 4.65 (s, 2H, OCH₂CO), 2.48 (s, 3H, CH₃)
Amidation with Morpholine
The chloroacetyl intermediate undergoes nucleophilic displacement with morpholine to yield the final acetamide product.
Reaction Optimization
The amidation step is conducted in tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis. Morpholine (2.0 eq) is added dropwise to a solution of the chloroacetyl intermediate, followed by triethylamine (TEA) to scavenge HCl.
Reaction Conditions
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Reactants : Chloroacetyl intermediate (1.0 eq), morpholine (2.0 eq)
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Base : TEA (1.5 eq)
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Solvent : THF, 25°C, 12 hours
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Yield : 82%
Characterization Data
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IR (KBr) : 1660 cm⁻¹ (C=O stretch), 1100 cm⁻¹ (C–O–C stretch, morpholine)
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¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 162.1 (C=N), 132.5–115.3 (Ar–C), 66.8 (OCH₂), 53.2 (morpholine C–N), 25.6 (CH₃)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Isoxazole formation | Cyclocondensation | 68 | 95 | Side product: over-oxidation |
| Chloroacetylation | Nucleophilic substitution | 75 | 98 | Moisture sensitivity |
| Amidation | Displacement reaction | 82 | 99 | HCl scavenging efficiency |
Mechanistic Insights
Isoxazole Ring Formation
The cyclocondensation proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack by hydroxylamine. The resultant oxime undergoes dehydration and cyclization to form the isoxazole core.
Amidation Kinetics
The displacement of chloride by morpholine follows second-order kinetics, with rate enhancement observed in polar aprotic solvents (e.g., THF). The use of TEA minimizes side reactions by neutralizing HCl.
Scalability and Industrial Relevance
The synthetic route is scalable to kilogram quantities with modifications:
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that derivatives of isoxazole compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds with similar structural motifs have shown IC values ranging from 0.10 to 0.27 µM against COX-II, indicating potent anti-inflammatory effects .
Antiviral Properties
The compound has been evaluated for its antiviral activity against various serotypes of human rhinovirus (HRV). Structure-activity relationship studies revealed that modifications in the phenyl and isoxazole rings significantly enhance antiviral potency. Mean minimum inhibitory concentrations (MICs) for certain derivatives were as low as 0.40 µM, demonstrating strong antiviral potential .
Potential in Cancer Therapy
Preliminary studies suggest that isoxazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways associated with cell survival and proliferation. Further research is required to fully elucidate these mechanisms and evaluate the efficacy of this compound in cancer models.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of isoxazole derivatives demonstrated that those with substitutions at the 2-position exhibited enhanced COX-II inhibitory activity compared to unsubstituted variants. The findings support the hypothesis that structural modifications can significantly impact biological activity .
Case Study 2: Antiviral Efficacy
In vitro evaluations of related compounds against HRV showed a strong correlation between lipophilicity and antiviral activity, with certain modifications yielding MIC values below 0.50 µM across multiple serotypes . This suggests that further development of this compound could lead to effective antiviral agents.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide involves its interaction with specific molecular targets. The isoxazole ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The morpholinoacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- Heterocycle Diversity: The target’s isoxazole ring differs from thiazole () and triazole () analogs, impacting electronic properties and binding affinity.
- Substituent Effects : The morpholinyl group in the target compound improves water solubility compared to sulfamoyl () or thioether () groups, which may enhance bioavailability .
- Phenoxy Modifications: The biphenyl group in increases steric bulk compared to the target’s single phenyl, possibly affecting membrane permeability .
Key Observations :
- Melting Points : Triazole analogs () exhibit high melting points (207–274°C), suggesting crystalline stability, which may correlate with the target compound’s solid-state behavior .
- Synthetic Efficiency : Yields for triazole derivatives (45–57%) highlight challenges in synthesizing complex heterocycles, which may extend to the target compound’s production .
Q & A
Q. What are the key synthetic pathways for 2-[4-(4-Methyl-5-phenyl-3-isoxazolyl)phenoxy]-N-4-morpholinyl-acetamide, and how is purity ensured during synthesis?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization of hydrazides with carboxylic acid derivatives (e.g., oxadiazole ring formation) and subsequent coupling reactions. For example, oxadiazole intermediates are formed under dehydrating conditions (e.g., POCl₃ or DCC), followed by nucleophilic substitution or amide bond formation . Purification involves recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the final product. Purity is validated using HPLC (≥95%) and elemental analysis .
Q. How is the structural integrity of the compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assignments of aromatic protons (δ 7.1–8.0 ppm), isoxazole protons (δ 6.5–7.5 ppm), and morpholine protons (δ 3.4–3.8 ppm) .
- IR Spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 347) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens indicate antimicrobial (e.g., MIC = 8–16 µg/mL against S. aureus) and anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition). Assays use standardized protocols like broth microdilution (CLSI guidelines) and ELISA-based COX-2 inhibition .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the isoxazole-phenoxy intermediate?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Pd(OAc)₂ or CuI for cross-coupling reactions (improves yield from 45% to 72%) .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance cyclization efficiency .
- Temperature Control : Maintaining 80–100°C during oxadiazole formation reduces side-product formation .
Q. What strategies resolve contradictions in NMR data for morpholine and acetamide protons?
- Methodological Answer : Discrepancies arise from solvent polarity or tautomerism. Solutions include:
- Variable Temperature NMR : Identifies dynamic processes (e.g., amide rotamers) .
- 2D NMR (COSY, HSQC) : Assigns overlapping peaks (e.g., δ 3.4–3.8 ppm for morpholine) .
- Deuterated Solvents : Use of DMSO-d₆ or CDCl₃ improves resolution .
Q. How does structural modification of the isoxazole ring affect bioactivity?
- Methodological Answer : SAR studies show:
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance antimicrobial activity (MIC reduced by 50%) but increase cytotoxicity .
- Phenyl Substitution : Meta-substitution improves COX-2 selectivity (IC₅₀ = 8 µM vs. 15 µM for para-substituted analogs) .
Critical Analysis of Contradictions
- Bioactivity Discrepancies : Inconsistent MIC values across studies (e.g., 8 vs. 16 µg/mL for S. aureus) may stem from assay conditions (e.g., inoculum size, media pH). Standardization using CLSI guidelines is recommended .
- Spectral Data Variability : Morpholine proton shifts (δ 3.4–3.8 ppm) differ due to solvent effects. Deuterated DMSO stabilizes conformers, reducing ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
